molecular formula C15H20FNO4S B12435964 Tert-butyl 3-(4-fluorobenzenesulfonyl)pyrrolidine-1-carboxylate CAS No. 887587-51-1

Tert-butyl 3-(4-fluorobenzenesulfonyl)pyrrolidine-1-carboxylate

Cat. No.: B12435964
CAS No.: 887587-51-1
M. Wt: 329.4 g/mol
InChI Key: SRDWIHGJVMGGGW-UHFFFAOYSA-N
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Description

(S)-tert-Butyl 3-((4-fluorophenyl)sulfonyl)pyrrolidine-1-carboxylate is a chiral compound that belongs to the class of sulfonyl pyrrolidines. This compound is characterized by the presence of a tert-butyl ester group, a fluorophenyl sulfonyl group, and a pyrrolidine ring. It is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 3-((4-fluorophenyl)sulfonyl)pyrrolidine-1-carboxylate typically involves the following steps:

Industrial Production Methods

In an industrial setting, the synthesis of (S)-tert-Butyl 3-((4-fluorophenyl)sulfonyl)pyrrolidine-1-carboxylate can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 3-((4-fluorophenyl)sulfonyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(S)-tert-Butyl 3-((4-fluorophenyl)sulfonyl)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: It is investigated for its potential therapeutic effects in various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 3-((4-fluorophenyl)sulfonyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition of their activity. The fluorophenyl group can enhance the binding affinity and specificity of the compound for its targets .

Comparison with Similar Compounds

Similar Compounds

    ®-tert-Butyl 3-((4-fluorophenyl)sulfonyl)pyrrolidine-1-carboxylate: The enantiomer of the compound with similar structural features but different stereochemistry.

    tert-Butyl 3-((4-chlorophenyl)sulfonyl)pyrrolidine-1-carboxylate: A similar compound with a chlorine atom instead of fluorine.

    tert-Butyl 3-((4-methylphenyl)sulfonyl)pyrrolidine-1-carboxylate: A similar compound with a methyl group instead of fluorine.

Uniqueness

(S)-tert-Butyl 3-((4-fluorophenyl)sulfonyl)pyrrolidine-1-carboxylate is unique due to the presence of the fluorophenyl sulfonyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and binding interactions, making it a valuable compound for various applications .

Properties

IUPAC Name

tert-butyl 3-(4-fluorophenyl)sulfonylpyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNO4S/c1-15(2,3)21-14(18)17-9-8-13(10-17)22(19,20)12-6-4-11(16)5-7-12/h4-7,13H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRDWIHGJVMGGGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201152103
Record name 1,1-Dimethylethyl 3-[(4-fluorophenyl)sulfonyl]-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201152103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887587-51-1
Record name 1,1-Dimethylethyl 3-[(4-fluorophenyl)sulfonyl]-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887587-51-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 3-[(4-fluorophenyl)sulfonyl]-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201152103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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